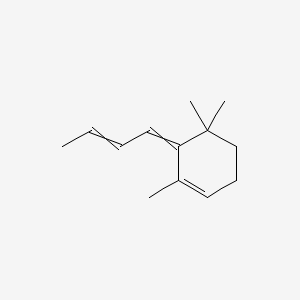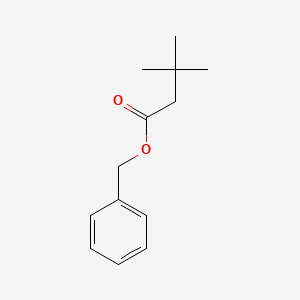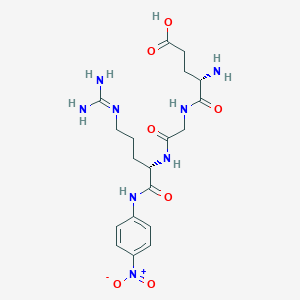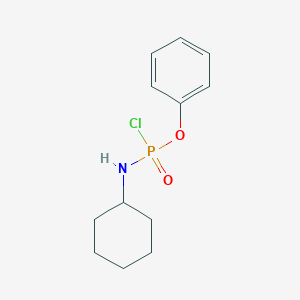
(2R)-butane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-butane-2-thiol is an organic compound with the molecular formula C4H10S. It is a chiral thiol, meaning it contains a sulfur atom bonded to a carbon atom, and it has a specific three-dimensional arrangement. This compound is known for its strong, unpleasant odor, which is characteristic of many thiols. Thiols are sulfur analogs of alcohols, where the oxygen atom in the hydroxyl group is replaced by a sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions
(2R)-butane-2-thiol can be synthesized through various methods. One common approach involves the reaction of (2R)-butan-2-ol with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained around 100°C. Another method involves the reduction of (2R)-butane-2-sulfonyl chloride using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of (2R)-butane-2-sulfonyl chloride. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) under high pressure. The reaction is carried out at elevated temperatures, typically around 150-200°C, to achieve high yields.
化学反応の分析
Types of Reactions
(2R)-butane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as (2R)-butane-2-disulfide, using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to (2R)-butane-2-ol using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. For example, it can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, such as methyl iodide (CH3I), in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (2R)-butane-2-disulfide.
Reduction: (2R)-butane-2-ol.
Substitution: Thioethers, such as (2R)-butane-2-methylthioether.
科学的研究の応用
(2R)-butane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: this compound is investigated for its potential use in drug development, particularly in designing thiol-containing drugs that can modulate redox states in cells.
Industry: It is used as an odorant in natural gas to detect leaks due to its strong smell. Additionally, it is employed in the production of certain polymers and resins.
作用機序
The mechanism of action of (2R)-butane-2-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. In biological systems, the thiol group can interact with cysteine residues in proteins, leading to the formation or breaking of disulfide bonds. This interaction can modulate protein function and activity. The compound can also act as a nucleophile, participating in substitution reactions with electrophiles.
類似化合物との比較
Similar Compounds
(2S)-butane-2-thiol: The enantiomer of (2R)-butane-2-thiol, with similar chemical properties but different biological activity due to its chiral nature.
Ethanethiol: A smaller thiol with a similar odor but different reactivity due to its shorter carbon chain.
Propane-2-thiol: Another thiol with a similar structure but one less carbon atom.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution studies. Its specific three-dimensional arrangement allows it to interact differently with biological molecules compared to its enantiomer, (2S)-butane-2-thiol. This property is particularly important in drug development, where the chirality of a molecule can significantly impact its efficacy and safety.
特性
分子式 |
C4H10S |
|---|---|
分子量 |
90.19 g/mol |
IUPAC名 |
(2R)-butane-2-thiol |
InChI |
InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1 |
InChIキー |
LOCHFZBWPCLPAN-SCSAIBSYSA-N |
異性体SMILES |
CC[C@@H](C)S |
正規SMILES |
CCC(C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)






![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)

![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)

![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)
